molecular formula C17H27NO2 B4026245 N,N-di(butan-2-yl)-2-ethoxybenzamide

N,N-di(butan-2-yl)-2-ethoxybenzamide

Cat. No.: B4026245
M. Wt: 277.4 g/mol
InChI Key: WFILESMNFDBQKK-UHFFFAOYSA-N
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Description

N,N-di(butan-2-yl)-2-ethoxybenzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of two butan-2-yl groups attached to the nitrogen atoms and an ethoxy group attached to the benzene ring. It is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-di(butan-2-yl)-2-ethoxybenzamide typically involves the reaction of 2-ethoxybenzoic acid with butan-2-amine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the scalability and reproducibility of the process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form secondary amines or alcohols, depending on the reducing agent used.

    Substitution: It can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles such as halides or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like sodium iodide (NaI) in acetone or thiourea in ethanol.

Major Products:

    Oxidation: Formation of 2-ethoxybenzoic acid derivatives.

    Reduction: Formation of secondary amines or alcohols.

    Substitution: Formation of halogenated or thiolated benzamides.

Scientific Research Applications

N,N-di(butan-2-yl)-2-ethoxybenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized as a stabilizer or additive in various industrial processes, including polymer production and material science.

Mechanism of Action

The mechanism of action of N,N-di(butan-2-yl)-2-ethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

    N,N-di(butan-2-yl)-2,6-dichlorobenzamide: Similar structure but with additional chlorine atoms, which may alter its reactivity and applications.

    N,N-di(butan-2-yl)-4-methoxybenzamide: Similar structure but with a methoxy group instead of an ethoxy group, affecting its solubility and reactivity.

Uniqueness: N,N-di(butan-2-yl)-2-ethoxybenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the ethoxy group enhances its solubility in organic solvents, while the butan-2-yl groups provide steric hindrance, affecting its reactivity and interactions with other molecules.

Properties

IUPAC Name

N,N-di(butan-2-yl)-2-ethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO2/c1-6-13(4)18(14(5)7-2)17(19)15-11-9-10-12-16(15)20-8-3/h9-14H,6-8H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFILESMNFDBQKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N(C(C)CC)C(=O)C1=CC=CC=C1OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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